Cas no 813461-33-5 (Anthracene, 9,9'-[5-(9-anthracenyl)-1,3-phenylene]bis[10-bromo-)

Anthracene, 9,9'-[5-(9-anthracenyl)-1,3-phenylene]bis[10-bromo- structure
813461-33-5 structure
Product Name:Anthracene, 9,9'-[5-(9-anthracenyl)-1,3-phenylene]bis[10-bromo-
CAS No:813461-33-5
MF:C48H28Br2
MW:764.543931007385
CID:704112
PubChem ID:58722456
Update Time:2025-04-19

Anthracene, 9,9'-[5-(9-anthracenyl)-1,3-phenylene]bis[10-bromo- Chemical and Physical Properties

Names and Identifiers

    • Anthracene, 9,9'-[5-(9-anthracenyl)-1,3-phenylene]bis[10-bromo-
    • 9-[3-anthracen-9-yl-5-(10-bromoanthracen-9-yl)phenyl]-10-bromoanthracene
    • 813461-33-5
    • DTXSID40729763
    • SCHEMBL14181765
    • 9,9'-[5-(Anthracen-9-yl)-1,3-phenylene]bis(10-bromoanthracene)
    • Inchi: 1S/C48H28Br2/c49-47-40-21-9-5-17-36(40)45(37-18-6-10-22-41(37)47)32-26-31(44-34-15-3-1-13-29(34)25-30-14-2-4-16-35(30)44)27-33(28-32)46-38-19-7-11-23-42(38)48(50)43-24-12-8-20-39(43)46/h1-28H
    • InChI Key: FNWDITFVJLNQKL-UHFFFAOYSA-N
    • SMILES: BrC1C2C=CC=CC=2C(=C2C=CC=CC2=1)C1C=C(C=C(C=1)C1C2C=CC=CC=2C(=C2C=CC=CC=12)Br)C1C2C=CC=CC=2C=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 764.05373g/mol
  • Monoisotopic Mass: 762.05578g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 50
  • Rotatable Bond Count: 3
  • Complexity: 1020
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 15.7
  • Topological Polar Surface Area: 0Ų

Anthracene, 9,9'-[5-(9-anthracenyl)-1,3-phenylene]bis[10-bromo- Related Literature

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